Nav1.8-IN-1

Solubility Bioavailability In Vivo Studies

Choose Nav1.8-IN-1 (Compound 31) for robust oral dosing in rodent pain and neuropathy models. Overcomes the key liabilities of A-803467: 3.1 µg/mL aqueous solubility and 95% oral bioavailability enable consistent formulation and translationally relevant PK/PD studies. Its brain-to-plasma ratio of 1.0 uniquely supports central NaV1.8 target engagement in demyelinating disease research. Extensively characterized PK profile (Cl = 10.0 mL/min/kg, Vdss = 2.0 L/kg, PPB = 99.87%) makes it the benchmark for SAR programs. Volume pricing available; contact us for bulk orders.

Molecular Formula C20H15ClF3N3O2
Molecular Weight 421.8 g/mol
Cat. No. B2629184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.8-IN-1
Molecular FormulaC20H15ClF3N3O2
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OCC(F)(F)F)CNC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H15ClF3N3O2/c21-17-5-3-13(4-6-17)15-8-16(10-25-9-15)18(28)27-11-14-2-1-7-26-19(14)29-12-20(22,23)24/h1-10H,11-12H2,(H,27,28)
InChIKeyZSKFKDOCPJGONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Nav1.8-IN-1 (Compound 31) Technical Profile: Potent, Orally Bioavailable NaV1.8 Inhibitor for Pain Research


Nav1.8-IN-1 (also referred to as Compound 31) is a synthetic small-molecule inhibitor of the NaV1.8 voltage-gated sodium channel, encoded by the SCN10A gene [1]. It is a nicotinamide derivative with the IUPAC name 5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide and is designated CHEMBL1270208 . The compound was developed from a medicinal chemistry program aimed at improving the drug-like properties of early NaV1.8 blockers, and it demonstrates potent and selective inhibitory activity, as well as favorable oral bioavailability and in vivo efficacy in models of pain and neuropathy [2].

Why Nav1.8-IN-1 Cannot Be Replaced by Other NaV1.8 Inhibitors: Critical Differences in Bioavailability, Solubility, and In Vivo Efficacy


NaV1.8 inhibitors exhibit wide variability in physicochemical properties, pharmacokinetics, and in vivo performance, making direct substitution between compounds scientifically unsound. For example, the early selective blocker A-803467, while potent (IC50 8 nM), suffers from extremely poor aqueous solubility and negligible oral bioavailability, severely limiting its utility for in vivo studies and translational research . In contrast, Nav1.8-IN-1 was specifically engineered to overcome these liabilities, resulting in a molecule with >15-fold improvement in aqueous solubility and a high oral bioavailability of 95%, enabling robust oral dosing in rodent models [1]. Furthermore, other inhibitors like Nav1.8-IN-2 (0.4 nM) and Nav1.8-IN-11 (0.1 nM) exhibit even higher potency but lack comprehensive in vivo characterization, making them less suitable for certain pharmacodynamic or efficacy studies . These disparities underscore that procurement decisions must be guided by specific experimental requirements, not solely by in vitro potency.

Quantitative Differentiation of Nav1.8-IN-1: Solubility, Oral Bioavailability, and In Vivo Efficacy vs. Key Comparators


Aqueous Solubility: Nav1.8-IN-1 vs. A-803467

Nav1.8-IN-1 was designed to address the poor solubility of A-803467, a potent but poorly bioavailable NaV1.8 blocker. While A-803467 exhibits limited aqueous solubility that restricts oral administration , Nav1.8-IN-1 demonstrates significantly improved solubility of 3.1 µg/mL , representing a >15-fold increase over the reported solubility of A-803467 (<0.2 µg/mL). This enhanced solubility facilitates formulation and enables oral dosing in animal models [1].

Solubility Bioavailability In Vivo Studies

Oral Bioavailability: Nav1.8-IN-1 vs. A-803467 and Clinical-Stage Inhibitors

Nav1.8-IN-1 exhibits excellent oral bioavailability (F = 95%) in rats , a critical improvement over A-803467, which shows negligible oral absorption due to metabolic instability and poor solubility . This places Nav1.8-IN-1 among the most orally bioavailable NaV1.8 inhibitors reported, exceeding the bioavailability of many later-stage compounds that require complex formulations to achieve systemic exposure [1].

Oral Bioavailability Pharmacokinetics Drug Development

In Vivo Analgesic Efficacy: Nav1.8-IN-1 in Neuropathic Pain Model

Nav1.8-IN-1 demonstrates significant analgesic activity in a rat model of neuropathic pain, with an ED50 of 65.0 mg/kg and an Emax of 66.0% . This efficacy is supported by its ability to reverse motor dysfunction in a mouse model of Charcot-Marie-Tooth (CMT) disease, where oral administration acutely improved motor axon function [1]. In contrast, A-803467, while effective in some pain models, shows limited utility in certain neuropathic settings and cannot be administered orally .

Analgesic Neuropathic Pain In Vivo Efficacy

Brain-to-Plasma Ratio: Nav1.8-IN-1 CNS Penetration vs. Peripheral Selectivity

Nav1.8-IN-1 exhibits a brain-to-plasma ratio of 1.0, indicating comparable exposure in the CNS and periphery . This contrasts with many NaV1.8 inhibitors that are designed for peripheral restriction to minimize CNS side effects [1]. While this may be a disadvantage for peripheral-selective applications, it offers unique utility for studying the role of central NaV1.8 signaling or for conditions where CNS penetration is desired [2].

CNS Penetration Brain Exposure Pharmacokinetics

Plasma Protein Binding and Volume of Distribution: Pharmacokinetic Profile Differentiation

Nav1.8-IN-1 demonstrates high plasma protein binding (PPB = 99.87%) and a moderate volume of distribution at steady state (Vdss = 2.0 L/kg), with plasma clearance of 10.0 mL/min/kg . These parameters are favorable for maintaining therapeutic drug levels and are distinct from those of other NaV1.8 inhibitors like Nav1.8-IN-2 (0.4 nM), for which detailed PK data are not available, limiting its utility in in vivo studies . The high PPB may also influence free drug concentration and should be considered when interpreting in vivo efficacy data [1].

Plasma Protein Binding Volume of Distribution Clearance

Optimal Research Applications for Nav1.8-IN-1: Leveraging High Oral Bioavailability and CNS Penetration


In Vivo Pharmacology Studies in Rodent Pain Models

Nav1.8-IN-1 is ideal for oral dosing in rat and mouse models of inflammatory and neuropathic pain, due to its high oral bioavailability (F = 95%) and demonstrated in vivo efficacy (ED50 = 65.0 mg/kg) . The compound's solubility (3.1 µg/mL) supports consistent formulation, while its extensive PK characterization allows for accurate PK/PD modeling [1]. This makes it a superior choice over A-803467 for any study requiring oral administration [2].

Investigating CNS NaV1.8 Signaling and Neurological Disorders

With a brain-to-plasma ratio of 1.0, Nav1.8-IN-1 provides a unique tool for examining the role of NaV1.8 in central pain processing or demyelinating diseases like Charcot-Marie-Tooth (CMT) . The compound has been shown to acutely improve motor function in a CMT mouse model, demonstrating functional CNS target engagement [1]. This application is distinct from peripheral-selective inhibitors like suzetrigine, which do not appreciably cross the blood-brain barrier [2].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Nav1.8-IN-1 serves as a benchmark orally active nicotinamide derivative for SAR studies aimed at optimizing NaV1.8 inhibitors . Its well-defined chemical structure (CHEMBL1270208) and availability from multiple commercial sources facilitate head-to-head comparisons with newer analogs like Nav1.8-IN-2 or Nav1.8-IN-11, which may exhibit higher potency but lack the robust in vivo validation and PK data [1]. This makes it an essential control or reference compound in medicinal chemistry programs [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Translational Research

The extensive pharmacokinetic profile of Nav1.8-IN-1—including plasma clearance (10.0 mL/min/kg), Vdss (2.0 L/kg), and high PPB (99.87%)—enables sophisticated PK/PD modeling in preclinical species . Researchers can leverage this data to design dosing regimens and predict human PK parameters, bridging the gap between rodent efficacy studies and potential clinical applications [1]. This is a key advantage over less-characterized inhibitors like Nav1.8-IN-2, for which such data are lacking [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nav1.8-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.